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P62-mediated mitophagy inducer - 1809031-84-2

P62-mediated mitophagy inducer

Catalog Number: EVT-2789653
CAS Number: 1809031-84-2
Molecular Formula: C14H9IN4O2
Molecular Weight: 392.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as P62-mediated mitophagy inducer is a pharmacological agent designed to enhance the process of mitophagy, which is the selective degradation of damaged or dysfunctional mitochondria through autophagy. This compound plays a crucial role in cellular quality control by promoting the degradation of impaired mitochondria without necessitating the involvement of the Parkin or PINK1 pathways, which are traditionally associated with mitophagy. The P62-mediated mitophagy inducer operates independently of mitochondrial membrane potential collapse, making it a significant tool for studying mitophagy mechanisms and potential therapeutic applications in diseases linked to mitochondrial dysfunction.

Source

The P62-mediated mitophagy inducer was identified in research aimed at developing pharmacological modulators for mitophagy. It enhances the expression and signaling of the autophagic adaptor protein P62 (also known as Sequestosome-1), which is essential for transporting ubiquitinated proteins to autophagosomes for degradation. The compound stabilizes nuclear factor erythroid 2-related factor 2, leading to increased levels of P62 and promoting mitophagy without inducing cytotoxic effects typically associated with other mitophagy inducers .

Classification

P62-mediated mitophagy inducer falls under the category of pharmacological agents targeting cellular autophagic processes, specifically focusing on mitochondrial quality control. It is classified as a selective autophagy modulator due to its ability to enhance the recruitment of damaged mitochondria into autophagosomes via P62 without relying on traditional pathways that involve Parkin and PINK1.

Synthesis Analysis

Methods

The synthesis of P62-mediated mitophagy inducer involves chemical processes that stabilize nuclear factor erythroid 2-related factor 2, thereby enhancing the expression of P62. Specific methodologies include:

  • Chemical Screening: Initial identification through high-throughput screening of chemical libraries for compounds that upregulate P62.
  • Structural Modification: Optimization of lead compounds to enhance their efficacy and reduce toxicity.
  • In Vitro Assays: Testing in cellular models to evaluate the compound's ability to induce mitophagy and assess its cytotoxicity levels.

Technical Details

The synthesis process may utilize various organic chemistry techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of synthesized compounds.
  • Spectroscopy: Techniques such as nuclear magnetic resonance and mass spectrometry to confirm molecular structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of P62-mediated mitophagy inducer is characterized by specific functional groups that facilitate its interaction with P62 and other cellular targets. While exact structural details are proprietary, it typically includes:

  • Functional Groups: Likely contains hydroxyl, carbonyl, or amine groups that enhance solubility and binding affinity.
  • Backbone Structure: A core framework that allows for interaction with mitochondrial components and autophagic machinery.

Data

Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for understanding its pharmacokinetics and dynamics. These parameters influence its effectiveness as a therapeutic agent.

Chemical Reactions Analysis

Reactions

P62-mediated mitophagy inducer participates in several biochemical reactions within cells:

  • Ubiquitination Reactions: Enhances the binding affinity of ubiquitinated proteins to P62, facilitating their transport to autophagosomes.
  • Phosphorylation Events: Modulates the phosphorylation state of P62, affecting its oligomerization and interaction with ubiquitin chains.

Technical Details

The reactions can be studied using techniques such as:

  • Western Blotting: To detect phosphorylated forms of P62.
  • Co-immunoprecipitation: To analyze interactions between P62 and ubiquitinated substrates.
Mechanism of Action

Process

The mechanism by which P62-mediated mitophagy inducer operates involves several key steps:

  1. Stabilization of Nuclear Factor Erythroid 2-related Factor 2: Leads to increased transcription of genes involved in autophagy.
  2. Upregulation of P62 Levels: Enhances the ability of cells to recognize and target damaged mitochondria.
  3. Recruitment of Autophagic Machinery: Facilitates the formation of autophagosomes around dysfunctional mitochondria through interactions between P62 and microtubule-associated protein light chain 3.

Data

Experimental data demonstrate that treatment with this compound results in significantly increased levels of mitophagic activity in cultured cells compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

P62-mediated mitophagy inducer is expected to exhibit specific physical properties:

  • Solubility: Generally soluble in polar solvents due to functional groups enhancing hydrophilicity.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

Chemical properties include:

  • Reactivity: Capable of forming stable complexes with ubiquitin chains.
  • Binding Affinity: High affinity for the UBA domain of P62, critical for its function in autophagic processes.

Relevant analyses often include thermodynamic studies to assess binding interactions.

Applications

Scientific Uses

P62-mediated mitophagy inducer has several applications in scientific research:

  • Cellular Quality Control Studies: Used to explore mechanisms underlying mitochondrial health and disease.
  • Drug Development: Potential therapeutic applications in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders.
  • Biomarker Discovery: Assists in identifying biomarkers related to autophagic processes in various diseases.

This compound represents a significant advancement in our understanding and manipulation of cellular quality control mechanisms through targeted pharmacological intervention.

Introduction to Mitophagy and Pharmacological Modulation

Mitochondrial Quality Control Mechanisms in Cellular Homeostasis

Mitochondria are dynamic organelles essential for cellular energy production, calcium buffering, and redox balance. Their functionality depends on rigorous quality control systems, including mitochondrial dynamics (fusion/fission), proteostasis, and selective autophagy of damaged organelles—termed mitophagy. Mitophagy eliminates dysfunctional mitochondria through lysosomal degradation, preventing cytotoxic reactive oxygen species accumulation and apoptosis. This process is orchestrated by ubiquitin-dependent pathways (e.g., PTEN-induced putative kinase 1/Parkinson protein 2) and ubiquitin-independent receptor systems (e.g., FUN14 domain containing 1, BCL2-interacting protein 3-like). Dysregulation impairs cellular homeostasis, accelerating aging and neurodegeneration [7] [10].

Pathophysiological Implications of Dysregulated Mitophagy

Compromised mitophagy contributes to neurodegenerative diseases (e.g., Parkinson’s, Alzheimer’s), cancer, and metabolic disorders. In Parkinson’s disease, mutations in PTEN-induced putative kinase 1 or Parkinson protein 2 disrupt mitochondrial clearance, leading to dopaminergic neuron death. Conversely, hepatocellular carcinoma cells exploit mitophagy hyperactivation (via c-Myc-induced P62 aggregation) to evade tyrosine kinase inhibitor-induced apoptosis. Such duality underscores mitophagy’s therapeutic relevance: its enhancement protects neurons, while inhibition sensitizes cancer cells [2] [4] [7].

Limitations of Conventional Mitophagy Inducers

Traditional inducers like carbonyl cyanide m-chlorophenyl hydrazone collapse mitochondrial membrane potential (ΔΨm) to activate PTEN-induced putative kinase 1/Parkinson protein 2-mediated mitophagy. However, they exhibit significant drawbacks:

  • Non-specific toxicity: ΔΨm dissipation halts ATP synthesis, causing cellular energy crisis [8].
  • Parkinson protein 2-dependence: Ineffective in Parkinson’s disease models or cells with impaired Parkinson protein 2 function [1] [8].
  • Acute mitochondrial stress: Provokes reactive oxygen species bursts and apoptosis [8].

Table 1: Limitations of Conventional Mitophagy Inducers vs. P62-Mediated Mitophagy Inducer

ParameterIonophores (e.g., carbonyl cyanide m-chlorophenyl hydrazone)P62-Mediated Mitophagy Inducer
ΔΨm DependenceRequired (causes collapse)Independent (preserves ΔΨm)
Parkinson protein 2 DependenceEssentialNot required
SpecificityLow (affects all mitochondria)High (targets damaged organelles)
Toxicity ProfileHigh (induces energy stress)Low (minimal bioenergetic impact)

Rationale for Developing P62-Mediated Mitophagy Inducer as a ΔΨm-Independent Modulator

P62-mediated mitophagy inducer emerged from the need to bypass PTEN-induced putative kinase 1/Parkinson protein 2 pathway limitations. It leverages transcription factor nuclear factor erythroid 2–related factor 2–mediated P62 upregulation, forcing mitochondrial autophagy without ΔΨm collapse. This strategy preserves cellular bioenergetics while enabling targeted degradation of dysfunctional organelles—a breakthrough for studying mitophagy in Parkinson protein 2-deficient contexts [1] [8] [9].

Properties

CAS Number

1809031-84-2

Product Name

P62-mediated mitophagy inducer

IUPAC Name

1-(3-iodophenyl)-4-(3-nitrophenyl)triazole

Molecular Formula

C14H9IN4O2

Molecular Weight

392.156

InChI

InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H

InChI Key

LSVWEYNSNZJEGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I

Solubility

not available

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